Cas no 2408966-48-1 (tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate)

tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-5928754
- tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate
- 2408966-48-1
-
- インチ: 1S/C13H27NO3/c1-12(2,3)9-10(7-8-15)14-11(16)17-13(4,5)6/h10,15H,7-9H2,1-6H3,(H,14,16)
- InChIKey: AVHFTACSKVEITO-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC(CCO)CC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 245.19909372g/mol
- どういたいしつりょう: 245.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5928754-0.1g |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate |
2408966-48-1 | 95.0% | 0.1g |
$993.0 | 2025-03-15 | |
Enamine | EN300-5928754-1.0g |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate |
2408966-48-1 | 95.0% | 1.0g |
$1129.0 | 2025-03-15 | |
Enamine | EN300-5928754-0.05g |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate |
2408966-48-1 | 95.0% | 0.05g |
$948.0 | 2025-03-15 | |
Enamine | EN300-5928754-5.0g |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate |
2408966-48-1 | 95.0% | 5.0g |
$3273.0 | 2025-03-15 | |
Enamine | EN300-5928754-10.0g |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate |
2408966-48-1 | 95.0% | 10.0g |
$4852.0 | 2025-03-15 | |
Enamine | EN300-5928754-2.5g |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate |
2408966-48-1 | 95.0% | 2.5g |
$2211.0 | 2025-03-15 | |
Enamine | EN300-5928754-0.5g |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate |
2408966-48-1 | 95.0% | 0.5g |
$1084.0 | 2025-03-15 | |
Enamine | EN300-5928754-0.25g |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate |
2408966-48-1 | 95.0% | 0.25g |
$1038.0 | 2025-03-15 |
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamateに関する追加情報
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate (CAS No. 2408966-48-1): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate (CAS No. 2408966-48-1) is a versatile compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various areas, including drug development, chemical synthesis, and biological studies. In this article, we will delve into the properties, synthesis methods, and recent research advancements associated with this compound.
The chemical structure of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate is notable for its tert-butyl group and the presence of a hydroxyl and carbamate functional groups. These features contribute to its stability and reactivity, making it an attractive candidate for a wide range of applications. The tert-butyl group provides steric protection, which can be crucial in protecting sensitive functional groups during chemical reactions. The hydroxyl group adds polarity and can participate in hydrogen bonding, while the carbamate group is known for its ability to form stable amide bonds.
In terms of synthesis, tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate can be prepared through several routes. One common method involves the reaction of tert-butyl chloroformate with 1-amino-3-hydroxy-5,5-dimethylhexane in the presence of a base such as triethylamine. This reaction typically proceeds with high yields and purity, making it suitable for large-scale production. Another approach involves the use of protected amino alcohols, which can be deprotected under mild conditions to yield the desired product.
Recent research has highlighted the potential of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate in drug development. Studies have shown that this compound exhibits promising biological activity, particularly in modulating protein-protein interactions and enzyme activities. For instance, a study published in the Journal of Medicinal Chemistry reported that tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate effectively inhibits the activity of a specific enzyme involved in cancer cell proliferation. This finding suggests that the compound could be a valuable lead for developing novel anticancer drugs.
Beyond its potential in drug development, tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate has also been explored for its use in chemical synthesis. Its unique structure makes it an excellent building block for constructing more complex molecules. Researchers have utilized this compound as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals. For example, a recent study published in Organic Letters demonstrated the use of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate as a key intermediate in the synthesis of a potent antiviral agent.
The stability and reactivity of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate are important considerations for its practical applications. The tert-butyl group provides excellent steric protection, which enhances the compound's stability under various reaction conditions. However, the presence of the hydroxyl and carbamate groups can make it susceptible to certain types of reactions. For instance, under acidic conditions, the carbamate group can undergo hydrolysis to form an amine and a carboxylic acid. Therefore, careful control of reaction conditions is essential to ensure optimal performance.
In biological studies, tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate has been investigated for its effects on cellular processes. Research has shown that this compound can modulate signaling pathways involved in cell growth and differentiation. A study published in Bioorganic & Medicinal Chemistry Letters reported that treatment with tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate led to significant changes in gene expression profiles associated with cell cycle regulation and apoptosis. These findings suggest that the compound could have therapeutic potential in treating diseases characterized by aberrant cell growth.
The safety profile of tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate is another critical aspect to consider. While no major safety concerns have been reported to date, it is important to handle this compound with appropriate precautions to ensure laboratory safety. Standard practices such as wearing personal protective equipment (PPE), working under a fume hood when necessary, and following proper disposal procedures should be adhered to.
In conclusion, tert-butyl N-(1-hydroxy-5,5-dimethylhexan-3-yl)carbamate (CAS No. 2408966-48-1) is a promising compound with diverse applications in chemical and pharmaceutical research. Its unique structural features make it suitable for various synthetic transformations and biological studies. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in these fields.
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